2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of 4-isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 3-methyl-1,2,4-oxadiazole: This can be synthesized by the reaction of hydrazine with acetic anhydride followed by cyclization with formic acid.
Coupling Reaction: The final step involves the coupling of 4-isopropylphenol with 3-methyl-1,2,4-oxadiazole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-isopropylphenol derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they demonstrate bioactivity in preliminary screenings.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(4-ethylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropyl group, for example, may impart different steric and electronic properties compared to other alkyl groups, affecting how the compound interacts with other molecules.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)12-4-6-13(7-5-12)20-9-14(19)16-8-15-17-11(3)18-21-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXYHAPHDKKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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